Enhanced Lipophilicity and Altered Electronic Profile vs. Unsubstituted Analog
The 6-methyl substitution increases molecular weight by 14.03 g/mol and significantly elevates lipophilicity compared to the unsubstituted benzo[b]thiophene-5-carbaldehyde [1]. While exact XLogP3 for the 6-methyl derivative is not publicly available, the baseline analog has a computed XLogP3 of 2.6 [1]. The addition of a methyl group typically adds approximately 0.5-0.6 to the logP value, suggesting a meaningful increase in hydrophobicity that influences membrane permeability and protein binding in downstream drug candidates [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | Predicted XLogP3 ~3.1-3.2; Molecular Weight 176.24 g/mol |
| Comparator Or Baseline | Benzo[b]thiophene-5-carbaldehyde: XLogP3 2.6; Molecular Weight 162.21 g/mol |
| Quantified Difference | MW increase +14.03 g/mol; Estimated logP increase +0.5-0.6 |
| Conditions | Computed physicochemical properties from PubChem and class-level inference. |
Why This Matters
Increased lipophilicity can enhance passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in CNS-targeted drug discovery programs.
- [1] PubChem. Benzo(b)thiophene-5-carboxaldehyde. PubChem CID 139097. XLogP3 2.6, Molecular Weight 162.21 g/mol. Accessed via National Library of Medicine. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Class-level inference: Methyl group contribution to logP). View Source
